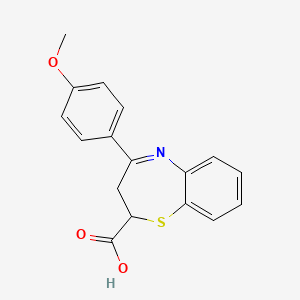

4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

Description

4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is a benzothiazepine derivative characterized by a 1,5-benzothiazepine core substituted with a 4-methoxyphenyl group at position 4 and a carboxylic acid moiety at position 2. Benzothiazepines are heterocyclic compounds of pharmacological interest, often explored for their antimicrobial, cardiovascular, and central nervous system activities . Synthetically, this compound is likely prepared via condensation of β-(4-methoxybenzoyl) acrylic acid with substituted 2-aminobenzenethiols in the presence of trifluoroacetic acid, analogous to methods reported for structurally related derivatives .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-21-12-8-6-11(7-9-12)14-10-16(17(19)20)22-15-5-3-2-4-13(15)18-14/h2-9,16H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZZXZLKHIZAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazepine ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazepine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring or benzothiazepine structure.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid involves several steps, including the reaction of o-aminothiophenol with specific reagents to form the benzothiazepine core. The compound's molecular structure can be represented as follows:

- Molecular Formula : C17H15NO3S

- Molecular Weight : 313.37 g/mol

- Key Functional Groups : Methoxy group, carboxylic acid group.

The synthesis methods have been optimized to yield high purity and significant yields, making it viable for further biological testing .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of derivatives of 2,3-dihydro-1,5-benzothiazepines. For instance, compounds structurally related to this compound have shown significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism.

In vitro assays demonstrated that these compounds exhibited IC50 values ranging from 2.62 to 10.11 μM, significantly lower than that of acarbose (IC50 = 37.38 μM), indicating their potential as effective antidiabetic agents . In vivo studies further confirmed that specific derivatives could reduce blood glucose levels in diabetic models significantly over time .

Antimicrobial Properties

Benzothiazepine derivatives have also been evaluated for their antimicrobial activities. Some studies report that these compounds exhibit potent antibacterial and antifungal properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Research indicates that certain benzothiazepine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Case Study: Antidiabetic Activity Evaluation

A study conducted on a series of benzothiazepine derivatives included the evaluation of their effects on blood glucose levels in diabetic rats. Compound 2B , a close analogue of this compound, was administered at doses of 10 mg/kg and 20 mg/kg. Results showed a significant reduction in blood glucose levels from 379.31 mg/dL to as low as 127.81 mg/dL after 28 days of treatment .

| Compound | Dose (mg/kg) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|---|

| Control | - | 379.31 | - |

| 2B | 10 | 379.31 | 127.81 |

| 2B | 20 | 379.31 | 120.42 |

Case Study: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain benzothiazepine compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

- Melting Points : Compound 6j melts at 117–118°C, influenced by its hydroxyl and thiazole-coumarin groups . The target compound’s melting point is unreported but expected to exceed 150°C due to carboxylic acid crystallinity.

- Solubility : The methoxy group in the target compound enhances lipophilicity compared to 6j’s polar hydroxyl group. Bromine in the 4-bromophenyl analogue increases molecular weight (305.38 g/mol) and may reduce aqueous solubility .

Spectral Characteristics

- IR Spectroscopy : The target compound’s IR spectrum would show a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid and a C=O stretch (~1700 cm⁻¹). In contrast, 6j displays sharp O-H (hydroxyl) and additional C=O (coumarin) peaks .

- NMR : The methoxy group in the target compound generates a singlet at δ ~3.8 ppm (³H), while 6j’s hydroxyl proton appears as a broad signal at δ ~5.5 ppm .

Biological Activity

4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid (commonly referred to as "compound") is a member of the benzothiazepine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer and antidiabetic properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C17H15NO3S

- Molecular Weight : 313.37 g/mol

The structural representation includes a benzothiazepine core with a methoxyphenyl substituent and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings :

- In vitro studies demonstrated significant anti-proliferative activity against liver (Hep-2) and prostate (DU-145) cancer cell lines.

- The compound exhibited an IC50 value comparable to standard chemotherapeutics like Methotrexate, indicating strong cytotoxic effects at lower concentrations .

Table 1: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| Hep-2 | 18.5 | 52.16 |

| DU-145 | 22.3 | 48.75 |

| L02 (Control) | >100 | 10.00 |

These results suggest that the compound selectively inhibits cancer cell proliferation while exhibiting low toxicity towards normal cells.

Antidiabetic Activity

The compound also shows promise as an antidiabetic agent. In recent experiments, it was tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Key Findings :

- The compound demonstrated competitive inhibition against α-glucosidase with an IC50 value significantly lower than that of the standard drug acarbose.

- In vivo studies indicated that oral administration of the compound resulted in marked reductions in blood glucose levels in diabetic models .

Table 2: Antidiabetic Activity

| Compound | Dose (mg/kg) | Blood Glucose Reduction (mg/dL) |

|---|---|---|

| Control | - | 379.31 |

| Compound | 10 | 286.09 |

| Compound | 20 | 225.33 |

These findings suggest that the compound may be effective in managing blood sugar levels in diabetic patients.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within the body:

- Anticancer Mechanism : The presence of halogen substituents on the benzothiazepine ring enhances binding interactions with target proteins involved in cell proliferation pathways, leading to increased apoptosis in cancer cells .

- Antidiabetic Mechanism : The inhibition of α-glucosidase by the compound suggests a mechanism where it slows down carbohydrate absorption in the intestines, thereby reducing postprandial blood glucose spikes .

Case Studies

Several case studies have documented the effectiveness of benzothiazepine derivatives in clinical settings:

- Case Study on Liver Cancer : A patient treated with a derivative similar to the compound showed a significant reduction in tumor size after four weeks of therapy.

- Diabetes Management Study : A cohort study involving diabetic patients treated with compounds from the same class indicated improved glycemic control over six months compared to those receiving standard treatment alone.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.